molecular formula C14H21N3O2 B11597763 (2Z)-N-[2-(diethylamino)ethyl]-2-(hydroxyimino)-2-phenylethanamide

(2Z)-N-[2-(diethylamino)ethyl]-2-(hydroxyimino)-2-phenylethanamide

Cat. No.: B11597763
M. Wt: 263.34 g/mol
InChI Key: IYSLMYDRHPHTLP-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N-[2-(DIETHYLAMINO)ETHYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a diethylaminoethyl group, a hydroxyimino group, and a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[2-(DIETHYLAMINO)ETHYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylacetamide Backbone: This can be achieved by reacting phenylacetic acid with an appropriate amine under acidic conditions to form the phenylacetamide.

    Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the phenylacetamide with hydroxylamine hydrochloride in the presence of a base.

    Attachment of the Diethylaminoethyl Group: The final step involves the reaction of the intermediate with diethylaminoethyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of (2Z)-N-[2-(DIETHYLAMINO)ETHYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[2-(DIETHYLAMINO)ETHYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amine derivatives.

    Substitution: The diethylaminoethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

(2Z)-N-[2-(DIETHYLAMINO)ETHYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-[2-(DIETHYLAMINO)ETHYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The diethylaminoethyl group can interact with cellular membranes, affecting membrane fluidity and signaling pathways. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: Lacks the hydroxyimino and diethylaminoethyl groups, making it less versatile in chemical reactions.

    N-Hydroxyiminoacetamide: Contains the hydroxyimino group but lacks the phenyl and diethylaminoethyl groups.

    N-Diethylaminoethylacetamide: Contains the diethylaminoethyl group but lacks the phenyl and hydroxyimino groups.

Uniqueness

(2Z)-N-[2-(DIETHYLAMINO)ETHYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

(2Z)-N-[2-(diethylamino)ethyl]-2-hydroxyimino-2-phenylacetamide

InChI

InChI=1S/C14H21N3O2/c1-3-17(4-2)11-10-15-14(18)13(16-19)12-8-6-5-7-9-12/h5-9,19H,3-4,10-11H2,1-2H3,(H,15,18)/b16-13-

InChI Key

IYSLMYDRHPHTLP-SSZFMOIBSA-N

Isomeric SMILES

CCN(CC)CCNC(=O)/C(=N\O)/C1=CC=CC=C1

Canonical SMILES

CCN(CC)CCNC(=O)C(=NO)C1=CC=CC=C1

Origin of Product

United States

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